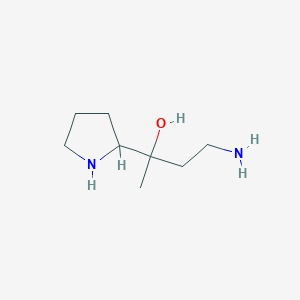
Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of methyl 2-(chloromethyl)-6-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 4-chloro-2-(chloromethyl)-6-fluorobenzoate
- Methyl 4-fluoro-2-(chloromethyl)-6-bromobenzoate
Uniqueness
Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzoate ester. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C9H7BrClFO2 |
|---|---|
Peso molecular |
281.50 g/mol |
Nombre IUPAC |
methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-9(13)8-5(4-11)2-6(10)3-7(8)12/h2-3H,4H2,1H3 |
Clave InChI |
SRTRWVGNWCTQOX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1F)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


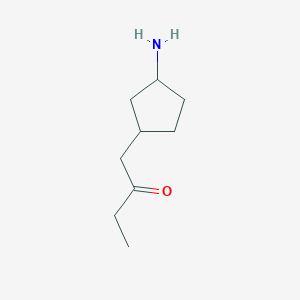
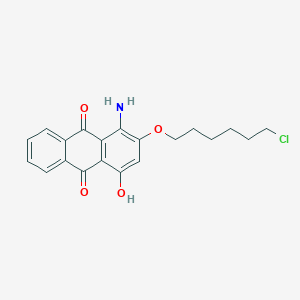

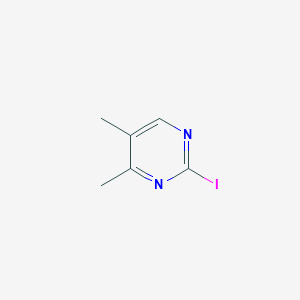
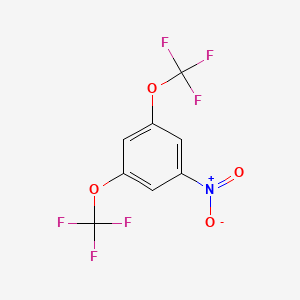
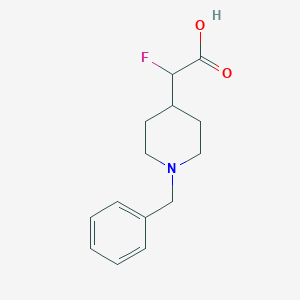



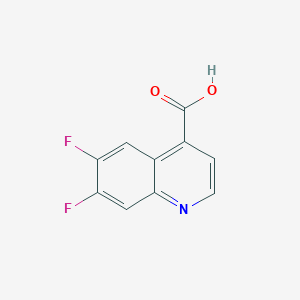
![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)
